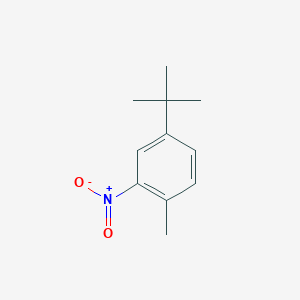
4-Tert-butyl-1-methyl-2-nitrobenzene
Cat. No. B183555
Key on ui cas rn:
62559-08-4
M. Wt: 193.24 g/mol
InChI Key: HRVZKMAFMMNKGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06852711B2
Procedure details


Nitration was performed as described in General Method 12 using tert-butyl-4-methylbenzene (25 g), concentrated H2SO4 (92 g), 70% HNO3 (82 g), and H2O (25 g). The crude product was purified via distillation under vacuum.



Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].OS(O)(=O)=O.[N+:17]([O-])([OH:19])=[O:18]>O>[C:1]([C:5]1[CH:6]=[CH:7][C:8]([CH3:11])=[C:9]([N+:17]([O-:19])=[O:18])[CH:10]=1)([CH3:4])([CH3:3])[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
92 g
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
82 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
Step Four
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The crude product was purified via distillation under vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(C)(C)C1=CC(=C(C=C1)C)[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

